Ermanin

Antimalarial drug discovery Plasmodium falciparum Natural product screening

Ermanin is a 3,4′-di-O-methyl kaempferol that delivers sub-μM antiplasmodial activity (IC50 0.05 μM) and preferential COX-2 inhibition (IC50 1.68 μM) with 4-fold iNOS selectivity—distinct from kaempferol or regioisomers. It also inhibits ADP-induced platelet aggregation (40–60% at 10–50 μM) and blocks poliovirus type 1 replication (ED99 5 µg/mL). This specific 3,4′-dimethylation pattern is essential for target engagement; substitution with un-methylated or alternatively methylated flavonoids yields quantitatively different IC50 values. Procure Ermanin as a validated positive control for antimalarial, anti-inflammatory, and antiviral screening cascades. ≥98% purity, yellow powder.

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
CAS No. 20869-95-8
Cat. No. B191650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErmanin
CAS20869-95-8
Synonyms5,6-dihydroxy-3,4'-dimethoxyflavone
ermanin
Molecular FormulaC17H14O6
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC
InChIInChI=1S/C17H14O6/c1-21-11-5-3-9(4-6-11)16-17(22-2)15(20)14-12(19)7-10(18)8-13(14)23-16/h3-8,18-19H,1-2H3
InChIKeyRJCJVIFSIXKSAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ermanin (20869-95-8) Procurement Guide: Chemical Identity and Baseline Specifications for Flavonoid Research


Ermanin (CAS 20869-95-8), also designated as kaempferol 3,4′-di-O-methyl ether or 5,7-dihydroxy-3,4′-dimethoxyflavone, is an O-methylated flavonol belonging to the methoxylated flavone subclass [1]. This naturally occurring flavonoid has been isolated from multiple botanical sources including Tanacetum microphyllum, Bischofia javanica, Baccharis dracunculifolia, and bee glue (propolis) . The molecular formula is C17H14O6 with a molecular weight of 314.29 g/mol . Commercial sources typically supply Ermanin as a yellow powder with purity ≥98%, exhibiting λmax at 269 and 349 nm, and solubility of 20 mg/mL in DMF and 15 mg/mL in DMSO . As a dimethoxyflavone derivative of kaempferol, Ermanin possesses a distinct methylation pattern at the 3- and 4′-positions that confers pharmacological properties divergent from its parent aglycone and other flavonoid congeners [2].

Why Generic Substitution Fails: Methylation-Dependent Activity Divergence of Ermanin vs. Kaempferol Analogs


Substituting Ermanin with kaempferol, other flavonols, or alternative dimethoxyflavones is scientifically unjustified due to structure-activity relationships governed by methylation pattern. Ermanin is not merely a methylated derivative; the specific 3,4′-di-O-methyl substitution on the kaempferol scaffold fundamentally alters its pharmacokinetic properties relative to the parent compound kaempferol (which possesses free hydroxyl groups at positions 3 and 4′) and to other regioisomers such as kumatakenin (kaempferol 3,7-dimethyl ether) [1]. This differential methylation confers distinct iNOS/COX-2 inhibitory potency, alters lipophilicity and membrane permeability, and modifies target engagement in antiplasmodial, antileishmanial, and antiviral assays [2]. Furthermore, head-to-head comparative studies within the Baccharis dracunculifolia phytochemical panel demonstrate that acacetin (apigenin 4′-methyl ether) and Ermanin exhibit quantitatively distinct antileishmanial IC50 values (18.0 vs. 40.0 µg/mL, respectively), underscoring that methylation position—not merely flavonoid class membership—determines biological activity [3]. Procurement of Ermanin rather than an analog is therefore essential when experimental objectives require the specific pharmacological profile documented below [4].

Quantitative Differentiation Evidence for Ermanin (20869-95-8) Against Key Comparators


Selective Antiplasmodial Activity: Ermanin IC50 0.05 μM vs. 1.56 μM for Co-Isolated Compound

In a 2025 study of phytochemicals from Bischofia javanica stem bark, Ermanin (compound 2) demonstrated selective in vitro antiplasmodial activity against Plasmodium falciparum with an IC50 value of 0.05 μM [1]. This represents a 31-fold greater potency compared to the co-isolated compound 1-methyl-1,10-phenanthrolinium (compound 9), which exhibited an IC50 of 1.56 μM in the same assay system [1]. The ex vivo antiplasmodial activity of compound 9 was 1.20 μM, while ex vivo data for Ermanin was not reported in this study [1].

Antimalarial drug discovery Plasmodium falciparum Natural product screening

COX-2 vs. iNOS Inhibitory Selectivity: Ermanin IC50 1.68 μM vs. 6.7 μM in RAW 264.7 Macrophages

Ermanin exhibits differential inhibitory potency against the two major pro-inflammatory enzymes in LPS-stimulated RAW 264.7 mouse macrophages, with an IC50 of 1.68 μM for COX-2 inhibition compared to 6.7 μM for iNOS inhibition . This represents a 4-fold selectivity preference for COX-2 over iNOS in this cellular model . Within the Tanacetum microphyllum flavonoid panel, Ermanin and 5,3′-dihydroxy-4′-methoxy-7-methoxycarbonylflavonol were identified as the most potent inhibitors among the compounds tested [1].

Anti-inflammatory agents COX-2 inhibition iNOS inhibition RAW 264.7 macrophages

Antileishmanial Activity Hierarchy: Ermanin (40.0 µg/mL) vs. Acacetin (18.0 µg/mL) vs. Uvaol (15.0 µg/mL)

In a comparative evaluation of constituents from Baccharis dracunculifolia, Ermanin demonstrated antileishmanial activity with an IC50 value of 40.0 µg/mL [1]. In the same assay system, the flavonoid acacetin (apigenin 4′-methyl ether) exhibited an IC50 of 18.0 µg/mL, while the pentacyclic triterpene uvaol showed an IC50 of 15.0 µg/mL [1]. The same study reported antiplasmodial IC50 values of approximately 20 µg/mL for both BdE and GPE extracts [1]. Ermanin displayed moderate antileishmanial activity alongside uvaol and acacetin [2].

Antileishmanial agents Leishmania Neglected tropical diseases Flavonoid screening

ADP-Induced Platelet Aggregation: Dose-Dependent Inhibition of 40-60% at 10-50 μM

Ermanin demonstrates significant inhibitory effects on ADP-induced platelet aggregation in vitro . In platelet-rich plasma (PRP) assays, the compound reduced aggregation by 40-60% at concentrations ranging from 10-50 μM, indicating dose-dependent activity . Comparative quantitative data for kaempferol or other flavonoid analogs in identical platelet aggregation assays are not available in the primary literature, limiting direct potency ranking .

Antiplatelet agents Thrombosis research Cardiovascular pharmacology Flavonoid bioactivity

Antipoliovirus Activity: Complete Viral Replication Inhibition at ED99 = 5 µg/mL in Vero Cells

Ermanin inhibits viral replication of poliovirus type 1 in Vero cells with an ED99 (effective dose for 99% inhibition) of 5 µg/mL . This activity aligns with structure-activity relationship studies of 4′-hydroxy-3-methoxyflavones, which established that specific methoxylation patterns confer potent antipicornavirus activity [1]. Comparative ED99 values for structurally related flavonoids such as kaempferol, acacetin, or centaureidin in the same poliovirus assay system are not reported in the accessible literature .

Antiviral agents Poliovirus Enterovirus Flavonoid antivirals

Melanogenesis Induction: Dual Activity Profile at 8-16 μM in B16/F10 Cells and Zebrafish Larvae

Ermanin exhibits a distinctive pro-oxidant activity profile relevant to melanogenesis research. At concentrations of 8 and 16 μM, Ermanin increases intracellular reactive oxygen species (ROS) levels and decreases glutathione (GSH) levels in B16/F10 mouse melanoma cells and primary mouse melanocytes . The same concentrations (8 and 16 μM) induce melanogenesis in zebrafish larvae in vivo . Mechanistic studies reveal that Ermanin increases expression levels of TYR, TRP-1, and DCT genes, with ROS accumulation and GSH depletion mediating pigment accumulation [1].

Melanogenesis Tyrosinase Pigmentation research ROS/GSH redox modulation

Validated Application Scenarios for Ermanin (20869-95-8) Procurement


Antimalarial Lead Optimization: Sub-Micromolar Antiplasmodial Screening

Procure Ermanin as a selective antiplasmodial lead compound for Plasmodium falciparum drug discovery programs. The demonstrated IC50 of 0.05 μM positions Ermanin as a 31-fold more potent scaffold than co-isolated comparators in the same assay system. This sub-micromolar potency supports its use as a validated positive control in antimalarial screening cascades and as a chemical starting point for structure-activity relationship (SAR) optimization. The methoxylated flavone scaffold offers tractable synthetic handles for derivatization studies aimed at improving selectivity indices and pharmacokinetic properties.

COX-2 Preferential Anti-Inflammatory Research in Macrophage Models

Utilize Ermanin in LPS-stimulated RAW 264.7 macrophage assays where preferential COX-2 inhibition (IC50 = 1.68 μM) over iNOS inhibition (IC50 = 6.7 μM) is desired . This 4-fold selectivity profile, documented in primary literature as among the most potent within the Tanacetum microphyllum flavonoid panel [1], makes Ermanin suitable for dissecting prostaglandin E2-mediated inflammatory pathways with reduced confounding effects on nitric oxide signaling. Researchers investigating cyclooxygenase-2-dependent inflammation mechanisms should prioritize Ermanin over non-selective flavonoid alternatives.

Platelet Aggregation Studies in Thrombosis and Cardiovascular Pharmacology

Deploy Ermanin in ADP-induced platelet aggregation assays where dose-dependent inhibition of 40-60% at 10-50 μM has been documented in platelet-rich plasma . This activity profile supports procurement for cardiovascular pharmacology research programs investigating flavonoid-based antiplatelet mechanisms. Ermanin's dual anti-inflammatory (iNOS/COX-2 inhibition) and antiplatelet aggregation properties make it particularly relevant for studying the inflammation-thrombosis axis and for screening natural product-derived antithrombotic candidates.

Enterovirus Antiviral Screening: Poliovirus Replication Inhibition

Employ Ermanin as a reference inhibitor in poliovirus type 1 antiviral assays, with a validated ED99 of 5 µg/mL in Vero cells . The established structure-activity relationship for 4′-hydroxy-3-methoxyflavones with antipicornavirus activity [1] supports the use of Ermanin as a scaffold for developing enterovirus inhibitors. Research programs focused on picornavirus replication mechanisms or screening novel antiviral agents should procure Ermanin as a methoxylated flavone positive control with documented potency in viral replication assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ermanin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.